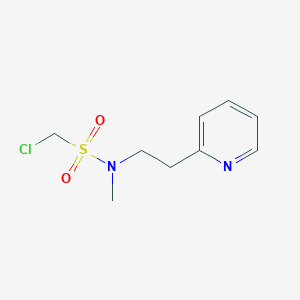
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide is an organic compound that features a sulfonamide group, a pyridine ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(pyridin-2-yl)ethylamine+chloromethanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide, which may influence its solubility and stability.
N-methyl-n-(2-(pyridin-2-yl)ethyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may alter its interaction with biological targets.
Uniqueness
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide is unique due to the presence of the chloro substituent and the methanesulfonamide group
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(2-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-12(15(13,14)8-10)7-5-9-4-2-3-6-11-9/h2-4,6H,5,7-8H2,1H3 |
InChI Key |
LPANKWDSQRZNTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


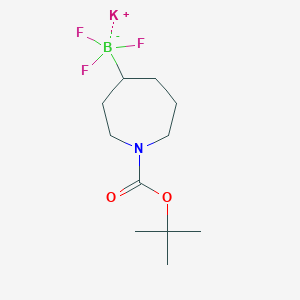
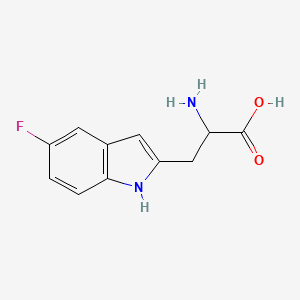
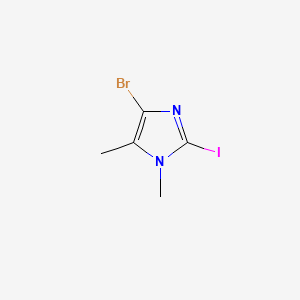

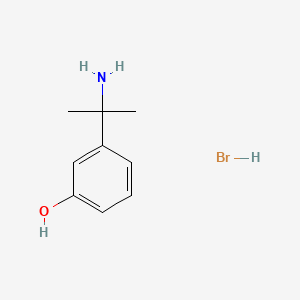
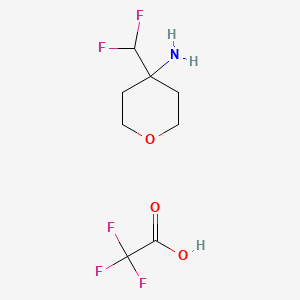

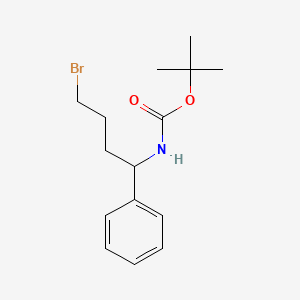
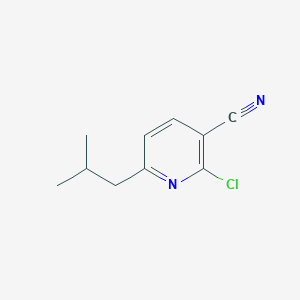

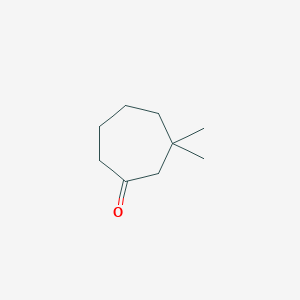
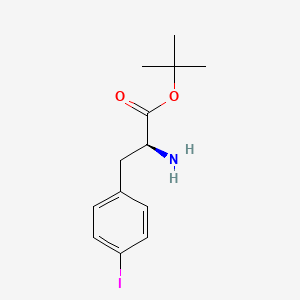

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
